molecular formula C12H8ClN5O B600042 9-(4-Chlorobenzoyl)-9H-purin-6-amine CAS No. 126749-53-9

9-(4-Chlorobenzoyl)-9H-purin-6-amine

Cat. No. B600042
M. Wt: 273.68
InChI Key: QLAOLCMQQWLFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-(4-Chlorobenzoyl)-9H-purin-6-amine” appears to be a complex organic compound. However, there is limited information available specifically about this compound. It seems to contain a purine structure, which is a heterocyclic aromatic organic compound, along with a chlorobenzoyl group1.



Molecular Structure Analysis

The molecular structure of “9-(4-Chlorobenzoyl)-9H-purin-6-amine” is not directly available. However, the structure likely contains a purine ring, which is a two-ring structure with four nitrogen atoms, and a 4-chlorobenzoyl group1.


Safety And Hazards

The safety and hazards associated with “9-(4-Chlorobenzoyl)-9H-purin-6-amine” are not directly available. However, similar compounds such as 4-chlorobenzoyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation78.


Future Directions

The future directions for “9-(4-Chlorobenzoyl)-9H-purin-6-amine” are not directly available. However, research into similar compounds suggests potential applications in environmental technology and bioremediation9. Additionally, there may be potential implications in various fields of research and industry10.


Please note that the information provided is based on the closest available data and may not fully represent the exact characteristics of “9-(4-Chlorobenzoyl)-9H-purin-6-amine”.


properties

IUPAC Name

(6-aminopurin-9-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5O/c13-8-3-1-7(2-4-8)12(19)18-6-17-9-10(14)15-5-16-11(9)18/h1-6H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOLCMQQWLFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704505
Record name (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Chlorobenzoyl)-9H-purin-6-amine

CAS RN

126749-53-9
Record name (6-Amino-9H-purin-9-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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